N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride
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Overview
Description
This compound is a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry due to their anti-inflammatory properties . This specific derivative has been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Synthesis Analysis
The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Scientific Research Applications
- Recent research has focused on benzothiazole derivatives as potential anti-tubercular agents. These compounds have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB) .
- Benzothiazole-based compounds have also shown potential as anticancer agents. For instance, 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives demonstrated potent cytotoxicity against human cancer cell lines .
- The compound’s antifungal activity has been explored against pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .
- Benzothiazole derivatives have a wide range of biological activities, including antibacterial effects .
- The benzothiazole nucleus has been used to synthesize compounds with anti-inflammatory and antidiabetic properties .
Anti-Tubercular Activity
Anticancer Potential
Antifungal Properties
Antibacterial Applications
Anti-Inflammatory and Antidiabetic Properties
Molecular Docking Studies
Mechanism of Action
Biochemical Pathways
The compound affects the biochemical pathways related to DNA replication and transcription. By inhibiting topoisomerase I, it disrupts the normal functioning of these pathways, leading to the death of the cells .
Result of Action
The compound’s action results in the inhibition of M. tuberculosis growth and the death of cancer cells. It achieves this by disrupting DNA replication and transcription processes .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S2.ClH/c1-13(2)25-10-9-14-18(12-25)29-22(24-20(26)16-7-5-11-27-16)19(14)21-23-15-6-3-4-8-17(15)28-21;/h3-8,11,13H,9-10,12H2,1-2H3,(H,24,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQKCSAVWVAPLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CO5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride |
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